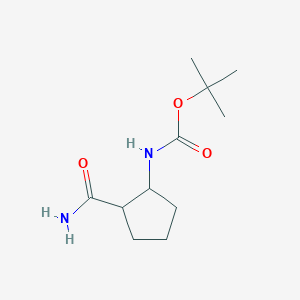

Tert-butyl N-(2-carbamoylcyclopentyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-(2-carbamoylcyclopentyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-carbamoylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with 2-carbamoylcyclopentyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

反応の種類: tert-ブチル N-(2-カルバモイルシクロペンチル)カルバメートは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: 求核置換反応は一般的であり、カルバメート基は他の求核剤によって置換される可能性があります。

一般的な試薬と条件:

酸化: 室温での酢酸中の過酸化水素。

還元: 低温での乾燥エーテル中の水素化リチウムアルミニウム。

置換: 水素化ナトリウムなどの塩基の存在下でのアミンやアルコールなどの求核剤。

生成される主要な生成物:

酸化: 追加の酸素官能基を有する酸化された誘導体。

還元: 還元されたアミン誘導体。

置換: さまざまな官能基を持つ置換されたカルバメート誘導体。

科学的研究の応用

tert-ブチル N-(2-カルバモイルシクロペンチル)カルバメートには、いくつかの科学研究における応用があります。

化学: ペプチド合成やその他の有機反応におけるアミンに対する保護基として使用されています。

生物学: 酵素機構の研究における生化学プローブとしての可能性について調査されています。

医学: 特定の条件下で活性化合物を放出できるプロドラッグとして、特に創薬における潜在的な用途について調査されています。

産業: 特定の特性を持つ特殊化学品や材料の製造に使用されています。

作用機序

tert-ブチル N-(2-カルバモイルシクロペンチル)カルバメートの作用機序は、アミンに対する保護基として作用する能力に関係しています。カルバメート基は、穏やかな酸性または塩基性条件下で選択的に除去することができ、遊離アミン基を明らかにします。 この特性は、さまざまな合成経路において、アミンの反応性を制御し、複雑な分子の構築を容易にするために活用されています 。

分子標的と経路: この化合物は、カルバメート基を認識する酵素や他のタンパク質と相互作用し、これらの生体分子の選択的な修飾と研究を可能にします。

類似の化合物:

tert-ブチルカルバメート: 同様の保護基の目的で使用されるより単純なカルバメート。

tert-ブチル N-(2-オキシラニルメチル)カルバメート: 異なる反応性と用途を持つ別のカルバメート誘導体。

tert-ブチル N-ヒドロキシカルバメート: そのユニークなヒドロキシル基のために、異なる合成用途で使用されています。

独自性: tert-ブチル N-(2-カルバモイルシクロペンチル)カルバメートは、その特定のシクロペンチル構造のためにユニークであり、他のカルバメートと比較して独自の反応性と安定性を付与します。これは、アミンの選択的な保護と脱保護を必要とする用途で特に有用です。

類似化合物との比較

Tert-butyl carbamate: A simpler carbamate used for similar protecting group purposes.

Tert-butyl N-(2-oxiranylmethyl)carbamate: Another carbamate derivative with different reactivity and applications.

Tert-butyl N-hydroxycarbamate: Used in different synthetic applications due to its unique hydroxyl group.

Uniqueness: Tert-butyl N-(2-carbamoylcyclopentyl)carbamate is unique due to its specific cyclopentyl structure, which imparts distinct reactivity and stability compared to other carbamates. This makes it particularly useful in applications requiring selective protection and deprotection of amines.

特性

IUPAC Name |

tert-butyl N-(2-carbamoylcyclopentyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7(8)9(12)14/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZHOKFZGXCJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(E)-{[2-(methylsulfanyl)phenyl]imino}methyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethanone](/img/structure/B12500019.png)

![2-(3-methylmorpholin-4-yl)-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12500022.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500023.png)

![N-Cyclohexyl-2-[4-ethyl-5-(4-methoxy-benzyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B12500027.png)

![1-(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500069.png)

![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500075.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500080.png)

![7-Tert-butyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12500082.png)

![5-({3-Methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12500089.png)

![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)

![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12500096.png)